

In Vitro Properties of the P160 Peptide: A Technical Guide

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Compound of Interest

Compound Name: P160 peptide

Cat. No.: B15586047

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Introduction

The **P160 peptide**, with the amino acid sequence VPWMEPAYQRFL, is a promising ligand for targeted cancer therapy, identified through phage display technology. Its affinity for specific cancer cell lines, coupled with its ability to be internalized, makes it a candidate for the targeted delivery of cytotoxic agents or diagnostic markers. This technical guide provides a comprehensive overview of the known in-vitro properties of the **P160 peptide**, detailed experimental protocols for its study, and a visualization of its potential signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative in-vitro properties of the **P160 peptide** based on published studies.

Parameter	Cell Line	Value	Reference
IC50	MDA-MB-435 (Human Breast Cancer)	0.6 μ M	[1]
Binding Inhibition	WAC 2 (Human Neuroblastoma)	Up to 95% with unlabeled P160	[2][3]
Binding Inhibition	MDA-MB-435 (Human Breast Cancer)	Up to 95% with unlabeled P160	[1]
Internalization Rate	WAC 2 (Human Neuroblastoma)	~50% of total bound activity after 1 hour	[2][3]
Internalization Rate	MDA-MB-435 (Human Breast Cancer)	~40% of total bound activity	[1]
Binding Affinity (Kd)	Breast Cancer Cells (Receptor: Keratin 1)	~1.1 μ M	[4]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are synthesized from established methods and specific details mentioned in studies on the **P160 peptide**.

Solid-Phase Peptide Synthesis of P160

This protocol outlines the manual synthesis of the **P160 peptide** (VPWMEPAYQRFL) using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis strategy.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Piperidine solution (20% in DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Diethyl ether
- HPLC grade acetonitrile and water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
 - Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
 - Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R, Q, Y, A, P, E, M, W, V).
- Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

- **Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC.
- **Verification:** Confirm the identity and purity of the synthesized **P160 peptide** by mass spectrometry and analytical HPLC.

Radiolabeling of P160 Peptide

This protocol describes the radiolabeling of the **P160 peptide** with Iodine-125 (^{125}I) for use in binding and uptake assays.

Materials:

- Synthesized **P160 peptide**
- Na^{125}I
- Chloramine-T
- Sodium metabisulfite
- Phosphate buffer (pH 7.4)
- Sephadex G-10 column
- HPLC for purification

Procedure:

- Dissolve the **P160 peptide** in phosphate buffer.
- Add Na^{125}I to the peptide solution.
- Initiate the iodination reaction by adding a fresh solution of Chloramine-T. Allow the reaction to proceed for 1-2 minutes at room temperature.
- Quench the reaction by adding sodium metabisulfite.

- Separate the ^{125}I -labeled P160 from free ^{125}I and other reactants using a Sephadex G-10 column.
- Further purify the radiolabeled peptide using reverse-phase HPLC.
- Determine the radiochemical purity and specific activity of the final product.

In Vitro Cell Binding Assay

This protocol details a competitive binding assay to determine the specificity and affinity of the **P160 peptide** for cancer cells.

Materials:

- Cancer cell lines (e.g., WAC 2, MDA-MB-435)
- Cell culture medium
- Binding buffer (e.g., PBS with 0.1% BSA)
- ^{125}I -labeled **P160 peptide**
- Unlabeled **P160 peptide** (for competition)
- Gamma counter

Procedure:

- Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.
- Assay Preparation: Wash the cells with cold binding buffer.
- Competition Setup:
 - For total binding, add ^{125}I -P160 to the wells.
 - For non-specific binding, add ^{125}I -P160 along with a large excess of unlabeled P160 (e.g., 10^{-4} M).

- For competition curve, add a constant amount of ^{125}I -P160 and increasing concentrations of unlabeled P160.
- Incubation: Incubate the plates at 37°C for 1 hour.
- Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound peptide.
- Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of unlabeled P160 to determine the IC50 value.

Peptide Internalization Assay

This protocol describes how to quantify the internalization of the **P160 peptide** into cancer cells.

Materials:

- Cancer cell lines
- ^{125}I -labeled **P160 peptide**
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Lysis buffer
- Gamma counter

Procedure:

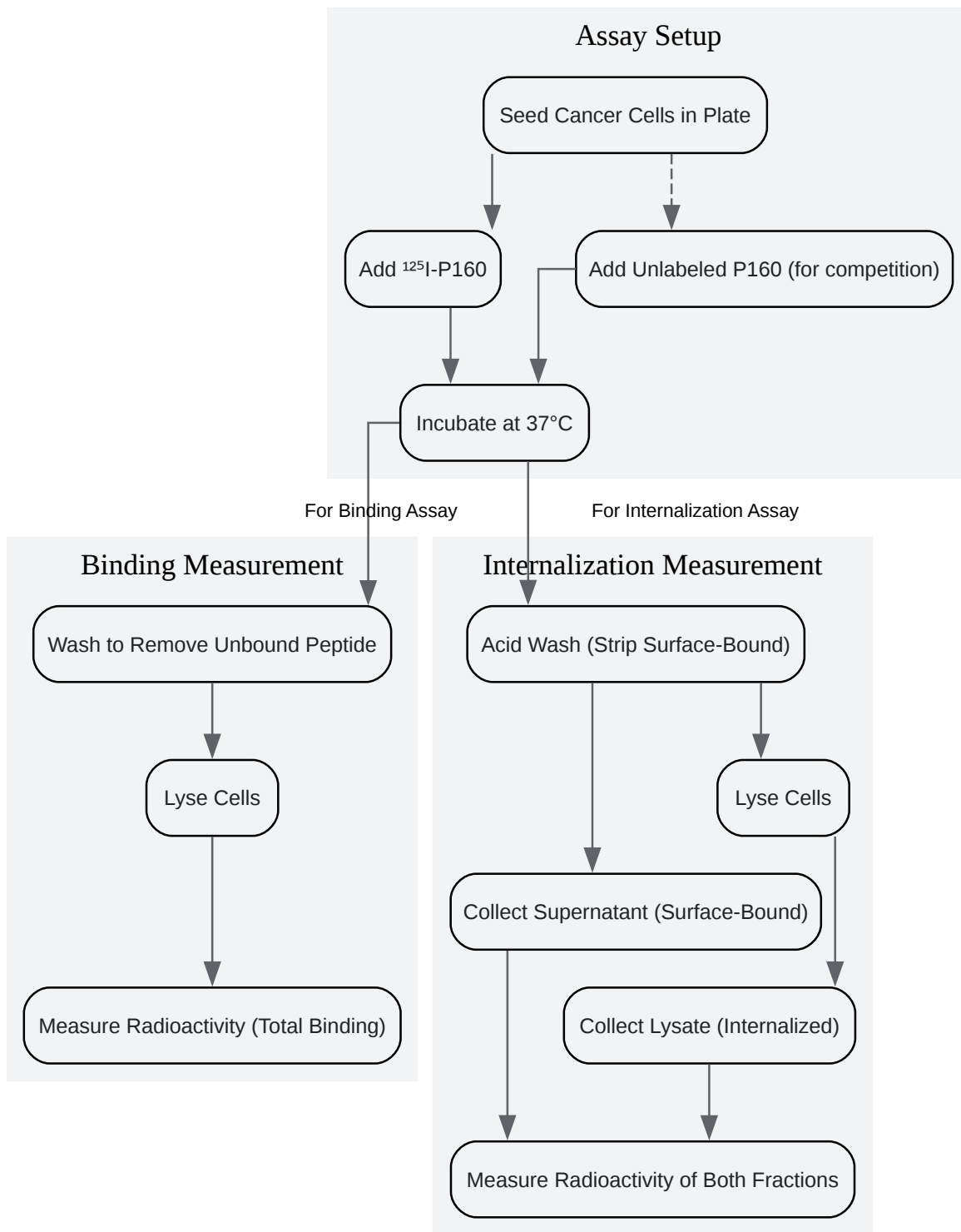
- Cell Seeding and Binding: Follow steps 1-4 of the Cell Binding Assay protocol.
- Remove Surface-Bound Peptide: After incubation, aspirate the medium and wash the cells with ice-cold PBS. Add the acid wash buffer and incubate for 5-10 minutes on ice to strip the

surface-bound radioligand.

- Collect Fractions:
 - Collect the acid wash supernatant, which contains the surface-bound peptide.
 - Wash the cells again with PBS.
 - Lyse the cells with lysis buffer to release the internalized peptide.
- Radioactivity Measurement: Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
- Calculate Internalization: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Visualizations

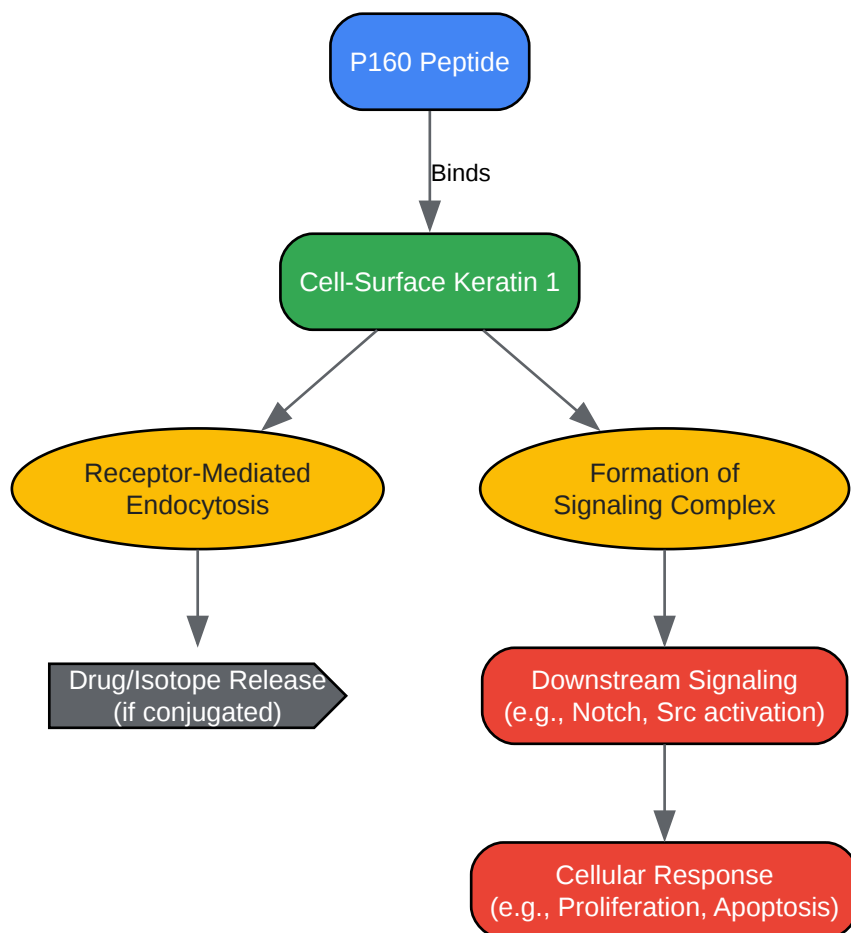
Experimental Workflow: P160 Peptide Binding and Internalization Assay



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Caption: Workflow for **P160 peptide** in vitro binding and internalization assays.

Proposed Signaling Pathway of P160 Peptide



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Caption: Proposed signaling pathway initiated by **P160 peptide** binding to Keratin 1.

Conclusion

The **P160 peptide** demonstrates significant potential as a targeting moiety for cancer therapeutics and diagnostics due to its specific binding and internalization into cancer cells. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate and harness the properties of this promising peptide. Future in-vitro studies could focus on elucidating the detailed downstream signaling events following P160 binding and expanding the investigation to a wider range of cancer cell types.

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